molecular formula C10H16O B13981076 Tricyclopropylmethanol CAS No. 23719-88-2

Tricyclopropylmethanol

Cat. No.: B13981076
CAS No.: 23719-88-2
M. Wt: 152.23 g/mol
InChI Key: AFENMVKJKZDJQN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Cyclopropyl (B3062369) Carbinol Systems

The study of cyclopropyl carbinol systems has a rich history rooted in the investigation of carbocation stability and rearrangements. Early research in the mid-20th century began to uncover the unusual ability of a cyclopropyl group to stabilize an adjacent positive charge. The pioneering work of Hart and Sandri in 1959, followed by further studies by Hart and Law in 1964, on the solvolysis of cyclopropylcarbinyl derivatives provided quantitative evidence for this potent stabilizing effect. nih.govvdoc.pub They demonstrated that the rate of solvolysis, and thus the stability of the intermediate carbocation, increased dramatically with each additional cyclopropyl group attached to the carbinylic carbon. nih.govvdoc.pub

This exceptional stabilization is attributed to the unique electronic structure of the cyclopropane (B1198618) ring. The C-C bonds within the ring possess a high degree of p-character, making them behave in some respects like a carbon-carbon double bond. vdoc.pub This "pseudo-double bond" character allows for effective orbital overlap with the empty p-orbital of the adjacent carbocation, delocalizing the positive charge and leading to a significant increase in stability. nih.govvdoc.pub This understanding of the electronic nature of cyclopropyl groups has been fundamental to the evolution of research on cyclopropyl carbinol systems, paving the way for their use in synthetic organic chemistry.

Significance of Tricyclopropylmethanol in Alkylated Cyclopropane Chemistry

The primary significance of this compound in the realm of alkylated cyclopropane chemistry lies in its role as a precursor to the exceptionally stable tricyclopropylcarbinyl cation. nih.govvdoc.pubacs.orgthieme-connect.de The stability of this cation surpasses that of other famously stable carbocations, such as the triphenylmethyl and tropylium (B1234903) cations. nih.govvdoc.pub This remarkable stability dictates the chemical behavior of this compound, particularly in acidic media.

Research has shown that this compound can be quantitatively recovered from acidic solutions, indicating a reluctance to undergo the typical rearrangement reactions that plague less stable cyclopropyl carbinol systems. thieme-connect.de However, under specific conditions, it can serve as a starting material for the synthesis of other substituted cyclopropanes. For instance, the dehydration of this compound can lead to the formation of (dicyclopropylmethylene)cyclopropane. vdoc.pubthieme-connect.de

Furthermore, the principles derived from the study of this compound and its derivatives inform the broader field of alkylated cyclopropane synthesis. The directing and stabilizing effects of the cyclopropyl group are harnessed in various synthetic strategies. For example, alkenyl cyclopropyl carbinol derivatives have been shown to be excellent substrates for diastereoselective cyclopropanation and epoxidation reactions, allowing for the construction of complex, stereodefined bicyclopropane and cyclopropyl oxirane structures. acs.orgresearchgate.net The rigidity and electronic nature of the cyclopropyl core in these systems play a crucial role in achieving high levels of stereocontrol. acs.orgresearchgate.net

The synthesis of this compound itself is a notable reaction in this area, often achieved through the addition of a cyclopropyl organometallic reagent, such as cyclopropyllithium or a cyclopropyl Grignard reagent, to dicyclopropyl ketone. datapdf.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
CAS Number 23719-88-2
Appearance Solid
Melting Point Data not readily available

Table 2: Spectroscopic Data for this compound

Type of Spectrum Key Features
¹H NMR Complex multiplets in the upfield region characteristic of cyclopropyl protons, and a signal for the hydroxyl proton.
¹³C NMR Signals corresponding to the carbinol carbon and the carbons of the three cyclopropyl rings.

Research Gaps and Future Directions in this compound Studies

Despite the foundational understanding of this compound's properties, several areas remain ripe for further exploration. A significant research gap is the limited scope of its application in synthetic transformations beyond simple dehydration or cation studies. Future research could focus on developing novel methodologies that leverage the unique stability of the tricyclopropylcarbinyl cation to drive specific and selective bond formations, potentially leading to new pathways for the synthesis of complex polycyclic systems.

Another avenue for future investigation lies in the asymmetric synthesis of chiral this compound derivatives and their application in stereoselective reactions. While the diastereoselective reactions of related cyclopropyl carbinols are being explored, the potential of chiral this compound itself as a directing group or chiral auxiliary remains largely untapped.

Furthermore, a deeper computational and experimental analysis of the reaction dynamics of the tricyclopropylcarbinyl cation could provide more nuanced insights into its reactivity and potential for controlled fragmentation or rearrangement pathways under different conditions. The development of new catalytic systems that can activate this compound for a wider range of transformations without leading to uncontrolled decomposition would also be a valuable contribution to the field. As the demand for complex and stereochemically rich molecules in areas like medicinal chemistry and materials science grows, the unique properties of this compound and its derivatives may yet find new and valuable applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dicyclopropyl ketone
(Dicyclopropylmethylene)cyclopropane
Cyclopropyllithium
Triphenylmethyl cation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23719-88-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

tricyclopropylmethanol

InChI

InChI=1S/C10H16O/c11-10(7-1-2-7,8-3-4-8)9-5-6-9/h7-9,11H,1-6H2

InChI Key

AFENMVKJKZDJQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)(C3CC3)O

Origin of Product

United States

Synthetic Methodologies for Tricyclopropylmethanol and Its Derivatives

Established Synthetic Pathways for Tricyclopropylmethanol

The synthesis of this compound has been approached through well-established and reliable chemical transformations. These methods primarily involve the creation of the central carbinol carbon by forming new carbon-carbon bonds through the reaction of organometallic reagents with appropriate carbonyl compounds.

Organometallic Reagent-Mediated Approaches

A cornerstone in the synthesis of this compound involves the use of organometallic reagents. fiveable.memt.comuoregon.edu These reagents, which feature a carbon-metal bond, are potent nucleophiles and are instrumental in forming carbon-carbon bonds. fiveable.me

One of the most common methods involves the reaction of a Grignard reagent, specifically cyclopropylmagnesium bromide, with dicyclopropyl ketone. The nucleophilic cyclopropyl (B3062369) group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield this compound. libretexts.org

Dicyclopropyl Ketone + Cyclopropylmagnesium Bromide/Cyclopropyllithium → this compound

The versatility of organometallic chemistry allows for the synthesis of a wide array of alcohol derivatives by varying the starting ketone and the organometallic species. mt.com

Carbonyl Addition Reactions in Cyclopropyl Carbinol Synthesis

The synthesis of cyclopropyl carbinols, including this compound, is fundamentally based on carbonyl addition reactions. thieme-connect.comepfl.ch In these reactions, a nucleophile adds to the carbonyl group of a ketone or aldehyde, leading to the formation of an alcohol upon workup. libretexts.orgthieme-connect.com The reactivity of the carbonyl group is a key factor, with the carbon atom being electrophilic due to the polarization of the carbon-oxygen double bond.

The introduction of cyclopropyl groups can influence the reactivity of the carbonyl compound. epfl.chresearchgate.net The cyclopropane (B1198618) ring, with its unique electronic properties and inherent ring strain, can affect the stability of adjacent carbocations or radical intermediates that may form during certain reaction pathways. epfl.ch

A notable example is the Simmons-Smith cyclopropanation, which is a well-established method for forming cyclopropane rings. While not directly a carbonyl addition, it is a key reaction in the synthesis of cyclopropyl-containing molecules that can subsequently undergo carbonyl additions. nih.gov

Advanced Synthetic Strategies for Complex this compound Architectures

Moving beyond the synthesis of the parent this compound, chemists have developed advanced strategies to create more complex and stereochemically defined analogues. These methods are crucial for applications where specific three-dimensional arrangements of atoms are required.

Stereoselective Synthesis of Chiral this compound Analogues

The creation of chiral molecules, which are non-superimposable mirror images of each other, is a significant challenge in organic synthesis. uwindsor.ca For this compound analogues, this involves controlling the stereochemistry at the carbinol center and potentially on the cyclopropyl rings themselves.

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically enriched compounds. nih.govnsf.gove-bookshelf.de This approach utilizes a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other. uwindsor.cae-bookshelf.de While specific examples of asymmetric catalysis directly yielding this compound are not extensively documented, the principles can be applied to the synthesis of chiral cyclopropyl-containing building blocks or during the carbonyl addition step.

For instance, chiral ligands can be used in conjunction with metal catalysts to achieve enantioselective addition of a cyclopropyl nucleophile to a ketone. nih.gov Various catalytic systems, including those based on transition metals like ruthenium, rhodium, and nickel, have been developed for a wide range of asymmetric transformations. dntb.gov.uachemrxiv.org The choice of catalyst and ligand is critical for achieving high enantioselectivity. nih.gov

Catalyst SystemReaction TypePotential Application in this compound Synthesis
Chiral Lewis AcidsCarbonyl AdditionCatalyzing the enantioselective addition of a cyclopropyl nucleophile to a ketone.
Transition Metal Complexes with Chiral LigandsCross-CouplingSynthesis of chiral dicyclopropyl ketones as precursors.
Organocatalysts (e.g., Proline derivatives)Aldol/Addition ReactionsAsymmetric formation of C-C bonds in precursors to chiral analogues. nsf.gov

Another effective strategy for controlling stereochemistry is the use of chiral auxiliaries. numberanalytics.comwikipedia.orgsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule, such as a cyclopropyl carboxylic acid. psu.edu For example, forming an amide with a chiral amine, like a derivative of pseudoephedrine or an Evans auxiliary, creates a chiral environment around the reaction center. wikipedia.org Subsequent reactions, such as the addition of an organometallic reagent, would then proceed with a high degree of stereoselectivity due to the steric and electronic influence of the auxiliary. numberanalytics.com

The general workflow for a chiral auxiliary-based synthesis would be:

Attachment: Covalently bond a chiral auxiliary to a precursor molecule. wikipedia.org

Diastereoselective Reaction: Perform the key bond-forming reaction, where the auxiliary directs the formation of one diastereomer.

Cleavage: Remove the chiral auxiliary to yield the enantiomerically enriched product. wikipedia.org

Several well-known chiral auxiliaries have been successfully employed in a variety of stereoselective syntheses and could be adapted for creating chiral this compound analogues. sigmaaldrich.com

Chiral AuxiliaryTypical ApplicationPotential Use in this compound Synthesis
Evans' OxazolidinonesAldol Reactions, AlkylationsControlling stereochemistry during the formation of a precursor carbon skeleton. wikipedia.org
Oppolzer's CamphorsultamMichael Additions, AlkylationsDirecting the addition of a cyclopropyl group to a chiral enolate. wikipedia.org
(R/S)-PseudoephedrineAlkylationsSynthesis of chiral cyclopropyl ketones. wikipedia.org

These advanced synthetic methodologies provide the tools necessary to access a wide range of structurally diverse and stereochemically pure this compound derivatives, opening avenues for their exploration in various scientific fields.

Novel Functionalization Methods

The functionalization of a sterically hindered molecule like this compound presents a significant chemical challenge. However, modern synthetic methods offer potential pathways to its derivatives. These approaches largely focus on the activation of otherwise inert C-H bonds or the strategic manipulation of the hydroxyl group.

C-H Bond Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern synthesis, offering an atom-economical way to create complexity. mt.commdpi.com For molecules rich in C-H bonds like this compound, transition-metal-catalyzed C-H activation is a promising, albeit challenging, strategy. hilarispublisher.com The goal is to selectively replace a hydrogen atom with a new functional group, which could lead to novel derivatives with altered properties. mt.com Catalysts based on palladium, rhodium, and iridium are often employed for such transformations, enabling the formation of new C-C, C-N, or C-O bonds. nih.gov While direct C-H activation on the cyclopropyl rings of this compound is not widely reported, the principles of directed C-H activation could be applied, potentially using the hydroxyl group to direct a catalyst to a specific position. mdpi.com

Enzymatic and Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes, operating under mild conditions, can perform specific transformations on complex molecules, often with high regio- and enantioselectivity. mdpi.com For this compound, enzymatic reactions could be envisioned for several purposes:

Esterification: Lipases could be used to catalyze the esterification of the hydroxyl group, creating a range of tricyclopropylmethyl esters. This method is often performed in solvent-free systems or in green solvents. nih.gov

Oxidation: Oxidoreductases could potentially oxidize the methanol (B129727) moiety to an aldehyde or carboxylic acid, providing a different set of derivatives.

Glycosylation: Glycosyltransferases could attach sugar moieties to the hydroxyl group, generating glycosylated derivatives with potentially altered solubility and biological activity. researchgate.net

The table below summarizes potential novel functionalization methods applicable to this compound or related structures.

Functionalization StrategyPotential Reagents/CatalystsTarget TransformationAdvantages
C-H Activation Transition metals (Pd, Rh, Ir) with directing groupsC-H to C-C, C-N, C-O bond formationHigh atom economy, access to novel derivatives. mt.com
Enzymatic Esterification Immobilized lipases (e.g., Lipozyme RM IM)R-OH to R-O-C(=O)R'Mild conditions, high selectivity, solvent-free options. nih.govmdpi.com
Biocatalytic Oxidation Oxidoreductase enzymes-CH₂OH to -CHO or -COOHHigh specificity, environmentally benign.
Enzymatic Glycosylation Glycosyltransferases (GTs)R-OH to R-O-SugarCreates derivatives with new properties. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable chemical processes. ispe.org These principles aim to reduce waste, minimize energy consumption, and use safer chemicals. skpharmteco.com

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. skpharmteco.comjocpr.com Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, lowering their atom economy. For the synthesis of this compound, a Grignard reaction between tricyclopropylmethyllithium or a similar organometallic species and formaldehyde (B43269) would not be atom-economical due to the formation of salt byproducts. A more atom-economical approach would involve the catalytic reduction of a suitable precursor like tricyclopropyl ketone.

Catalysis over Stoichiometric Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. rsc.org The synthesis of this compound and its derivatives can benefit significantly from catalysis. For instance, using catalytic hydrogenation for the reduction of a ketone precursor is preferable to using stoichiometric reducing agents like lithium aluminum hydride, which generate large amounts of waste. rsc.org

Use of Safer and Renewable Solvents: Many traditional organic solvents are toxic, flammable, and environmentally harmful. Green chemistry encourages their replacement with safer alternatives, including water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and limonene. acsgcipr.orgeuropa.eu The development of syntheses for this compound in such solvents, or under solvent-free conditions, would represent a significant green advancement. mdpi.comrsc.org For example, enzymatic reactions can often be run in aqueous media or without any solvent. nih.gov

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

Green Chemistry PrincipleApplication to this compound SynthesisPotential Benefit
Maximizing Atom Economy Designing syntheses that maximize the incorporation of all materials into the final product, such as using catalytic reduction. skpharmteco.comReduced waste generation, increased efficiency.
Use of Catalysis Employing catalytic methods for synthesis and functionalization instead of stoichiometric reagents. rsc.orgLower energy requirements, reduced waste, potential for catalyst recycling.
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water, bio-derived solvents, or performing reactions under solvent-free conditions. acsgcipr.orgnih.govReduced environmental impact, improved process safety.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, for example, through biocatalysis. mdpi.comLower energy consumption and associated costs.
Use of Renewable Feedstocks Exploring synthetic routes that start from renewable materials.Reduced reliance on fossil fuels. nih.gov

By focusing on these advanced synthetic and green chemistry principles, the production and derivatization of this compound can be achieved in a more efficient, sustainable, and environmentally responsible manner.

Mechanistic Investigations of Tricyclopropylmethanol Reactivity

Carbocationic Rearrangements of Tricyclopropylmethanol and Related Systems

The generation of a carbocation adjacent to one or more cyclopropyl (B3062369) rings leads to remarkably stable intermediates, which are prone to a variety of skeletal rearrangements. These transformations are of fundamental interest in physical organic chemistry and have been elucidated through detailed solvolytic studies and product analyses.

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon atom. wikipedia.orglscollege.ac.in This type of rearrangement is common in the chemistry of bicyclic terpenes and other systems where the formation of a more stable carbocation can drive the reaction. wikipedia.orgthieme.de In the context of this compound derivatives, the formation of a carbocation at the carbinol center can initiate a cascade of rearrangements.

While specific studies detailing the Wagner-Meerwein rearrangement of the parent this compound are not extensively documented in readily available literature, the principles can be inferred from related systems. For instance, the conversion of isoborneol (B83184) to camphene (B42988) is a classic example of such a rearrangement. wikipedia.org The migration of an alkyl group to a cationic center, known as a Wagner-Meerwein shift, results in a more stable carbocation, which can then lead to the final product through elimination or nucleophilic attack. chemtube3d.com These rearrangements are typically facile and can occur at very low temperatures. wikipedia.orglscollege.ac.in

Solvolysis reactions, where the solvent acts as the nucleophile, are instrumental in studying carbocation intermediates. The rate of solvolysis is sensitive to the stability of the carbocation formed upon departure of the leaving group. In the case of this compound derivatives, the exceptional stability of the resulting tricyclopropylmethyl cation significantly accelerates the rate of solvolysis.

Studies on related systems, such as the hydrolysis of (chloromethyl)cyclopropane, demonstrate the complexity of the reactions involving cyclopropyl-stabilized carbocations. The hydrolysis of this compound yields a mixture of cyclopropylmethanol (B32771) (48%), cyclobutanol (B46151) (47%), and allylcarbinol (5%). stackexchange.com This product distribution indicates the presence of competing reaction pathways and the formation of multiple carbocationic intermediates. The formation of cyclobutanol is indicative of a ring-expansion rearrangement, a common pathway for cyclopropylcarbinyl cations. stackexchange.commasterorganicchemistry.com The observation of these intermediates is crucial for understanding the reaction mechanism, and in some cases, these carbocations can be observed directly. researchgate.net

The table below summarizes the product distribution from the hydrolysis of a related cyclopropyl derivative, illustrating the competing rearrangement pathways.

ProductPercentage Yield
Cyclopropylmethanol48%
Cyclobutanol47%
Allylcarbinol5%

This data illustrates the distribution of products from the hydrolysis of (chloromethyl)cyclopropane, a related system that highlights the rearrangement tendencies of cyclopropyl-substituted carbocations. stackexchange.com

The high degree of ring strain in a cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) is a consequence of the compressed C-C-C bond angles of 60° compared to the ideal tetrahedral angle of 109.5°. stackexchange.com This strain energy has a profound influence on the reactivity of adjacent functional groups. The C-C bonds in cyclopropane have significant p-character, often described as "bent bonds," which allows them to interact with and stabilize an adjacent empty p-orbital of a carbocation. stackexchange.comechemi.com

This stabilization is a form of resonance, where the sigma electrons of the cyclopropyl C-C bonds delocalize into the vacant p-orbital of the carbocationic center. stackexchange.comechemi.com For effective stabilization, the cyclopropane ring must adopt a "bisected" conformation relative to the carbocation p-orbital, allowing for maximum overlap. stackexchange.com The stabilizing effect of a cyclopropyl group is so pronounced that it is even more effective than a phenyl group at stabilizing an adjacent positive charge. echemi.com

The inherent strain in the cyclopropyl rings not only stabilizes the carbocation but also provides a thermodynamic driving force for ring-opening and rearrangement reactions. nih.gov The relief of ring strain can influence the product distribution in reactions involving cyclopropylcarbinyl cations, often leading to ring-expanded products like cyclobutanol derivatives, as seen in solvolysis studies. stackexchange.commasterorganicchemistry.com

Radical Chemistry of this compound and Cyclopropyl Carbinol Radicals

The study of radical reactions involving this compound and related cyclopropyl carbinol systems has revealed a rich and complex chemistry, characterized by rapid ring-opening and rearrangement processes.

Radicals derived from cyclopropyl carbinols can be generated through various methods. A common approach involves the homolytic cleavage of a bond, such as the O-H bond in cyclopropanols, to form an oxygen-centered radical. nih.gov This can be followed by rearrangement to a carbon-centered radical. Another method is the addition of a radical to a double bond in a molecule containing a cyclopropyl group, such as a methylenecyclopropane. nih.govbeilstein-journals.org

The characterization of these transient radical species is often accomplished using Electron Spin Resonance (ESR) spectroscopy. ESR provides information about the structure and electronic environment of the unpaired electron. Studies on cyclopropylcarbinyl radicals have utilized ESR to investigate their structure and conformational preferences, as well as to study the kinetics of their rearrangement reactions. acs.org

Cyclopropyl carbinol radicals are known to undergo rapid ring-opening rearrangements, a process often referred to as a "radical clock." This rearrangement involves the cleavage of the cyclopropane ring to form a more stable homoallylic radical. The rate of this ring-opening is very fast, making it a useful tool for determining the rates of other radical reactions.

Recent research has focused on harnessing these radical-mediated ring-opening and cyclization reactions for organic synthesis. nih.govbeilstein-journals.org For example, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been developed as a strategy to synthesize more complex cyclic and polycyclic molecules. beilstein-journals.org These reactions often proceed via a cascade mechanism where the initial formation of a cyclopropyl-substituted radical leads to ring-opening, followed by an intramolecular cyclization to form a new ring system. nih.govbeilstein-journals.org The versatility of these radical-mediated rearrangements has established them as a significant transformation in modern organic chemistry. rsc.org

An example of such a process is the Mn(III)-mediated oxidative radical ring-opening and cyclization of methylenecyclopropanes with 1,3-dicarbonyl compounds, which can lead to the formation of six-membered cyclic compounds. beilstein-journals.org

Stereocontrol in Radical Reactions Involving this compound Systems

The stereochemical outcome of radical reactions is largely dictated by the geometry of the radical intermediate. Similar to carbocations, carbon-centered radicals are typically sp²-hybridized and possess a trigonal planar geometry. chemistrysteps.comyoutube.com This planarity means the unpaired electron resides in a p-orbital, leaving two faces of the radical susceptible to attack.

In reactions involving a this compound-derived radical, the central carbon radical would be trigonal planar. If this radical reacts with another species to form a new chiral center, the attack can occur from either face of the planar intermediate with generally equal probability. chemistrysteps.comyoutube.com This typically results in the formation of a racemic mixture of enantiomers, indicating a lack of stereocontrol. chemistrysteps.comyoutube.com

For a reaction to be stereoselective, there must be a factor that causes one face of the radical to be more accessible or reactive than the other. Potential sources of stereocontrol in radical reactions include:

Existing Chiral Centers: The presence of a pre-existing stereocenter in the molecule can influence the direction of attack at the radical center, leading to the formation of diastereomers in unequal amounts. chemistrysteps.com

Chiral Auxiliaries: A chiral auxiliary attached to the molecule can block one face of the radical, directing the reaction to the other.

Chiral Catalysts: Chiral Lewis acids or other catalysts can coordinate with the substrate to create a chiral environment around the radical center. nih.govrsc.org

In the specific case of the tricyclopropylmethyl radical, the three cyclopropyl groups, while bulky, are arranged symmetrically around the central carbon. In the absence of other chiral elements, this symmetry makes it unlikely that they would induce significant facial bias. Therefore, radical reactions at the central carbon of a this compound system are generally expected to proceed with low stereoselectivity, yielding racemic or near-racemic mixtures if a new stereocenter is formed. youtube.com

Elimination Reactions Involving this compound

Elimination reactions of alcohols, known as dehydration, are important methods for synthesizing alkenes. These reactions involve the removal of the hydroxyl group and a proton from an adjacent carbon to form a double bond. libretexts.org this compound, as a tertiary alcohol, undergoes elimination under specific mechanistic pathways.

The dehydration of this compound proceeds via an E1 (Elimination, unimolecular) mechanism, which is characteristic of tertiary and secondary alcohols in the presence of a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgyoutube.com The E1 mechanism is a multi-step process:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. The lone pair of electrons on the oxygen atom attacks a proton (H⁺), forming a protonated alcohol, or an alkyloxonium ion. youtube.comstudy.com This step is a fast equilibrium. This conversion is crucial because the hydroxide (B78521) ion (⁻OH) is a poor leaving group, whereas water (H₂O) is an excellent leaving group.

Formation of a Carbocation: The C-O bond in the alkyloxonium ion breaks, and the water molecule departs as a leaving group. libretexts.orgyoutube.com This is the slow, rate-determining step of the reaction and results in the formation of a carbocation intermediate. For this compound, this intermediate is the highly stable tricyclopropylmethyl carbocation.

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. study.com The electrons from the C-H bond then move to form a π bond between the two carbons, resulting in the final alkene product and regenerating the acid catalyst. youtube.com

Regioselectivity refers to the preference for forming one constitutional isomer over another. masterorganicchemistry.com In elimination reactions, this is often governed by Zaitsev's Rule , which states that the more substituted (i.e., more stable) alkene is the major product. masterorganicchemistry.comyoutube.com In the dehydration of this compound, the carbocation intermediate has adjacent protons on each of the three cyclopropane rings. Abstraction of any of these protons leads to the same product: tricyclopropylidenemethane . Since only one constitutional isomer can be formed, the reaction is inherently regioselective.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com For the formation of tricyclopropylidenemethane, the product is an exocyclic alkene where two of the cyclopropyl groups are attached to one of the sp² carbons and the other sp² carbon is part of a CH₂ group. This structure does not allow for E/Z (cis/trans) isomerism. Therefore, stereoselectivity in this specific context is not a factor.

ReactantConditionsMechanismMajor ProductGoverning Principle
This compoundConcentrated H₂SO₄, HeatE1TricyclopropylidenemethaneZaitsev's Rule (inherently regioselective)

Deoxygenation Studies of this compound

Deoxygenation is the process of removing the hydroxyl group from an alcohol to form an alkane. This process is challenging due to the poor leaving group ability of the hydroxide ion. cas.cn

Similar to the E1 elimination reaction, acid-catalyzed deoxygenation begins with the protonation of the hydroxyl group to form a good leaving group (water). cas.cn The subsequent departure of the water molecule generates the tricyclopropylmethyl carbocation.

Carbocation Formation:

R-OH + H⁺ ⇌ R-OH₂⁺

R-OH₂⁺ → R⁺ + H₂O (Where R = Tricyclopropylmethyl)

Hydride Capture: The carbocation (R⁺) reacts with a source of hydride (H⁻) to yield the final alkane product.

R⁺ + H⁻ → R-H

The source of the hydride can vary depending on the specific reagents used in the reaction. This pathway effectively replaces the C-OH bond with a C-H bond.

A characteristic reaction of many cyclopropylmethyl systems, particularly cations, is rearrangement via ring-opening. This process is driven by the release of the significant ring strain (approximately 27 kcal/mol) inherent in the three-membered cyclopropane ring. However, the deoxygenation of this compound proceeds without this complication, a direct consequence of the extraordinary stability of the tricyclopropylmethyl carbocation .

This high stability arises from the electronic properties of the cyclopropane rings. The C-C bonds within a cyclopropane ring have significant p-character, allowing them to overlap with and delocalize the positive charge in the adjacent empty p-orbital of the carbocationic center. reddit.com This orbital overlap, a form of conjugation, effectively disperses the positive charge over the entire molecular framework.

With three cyclopropyl groups participating in this charge delocalization, the tricyclopropylmethyl carbocation is one of the most stable carbocations known. Its stability is comparable to or even greater than that of other highly stabilized cations like the benzylic cation. libretexts.orglibretexts.org This exceptional electronic stabilization removes the driving force for the ring-opening rearrangement; the stabilized cation is a lower energy state than the rearranged, ring-opened alternative. This allows the cation to persist long enough to be trapped by a hydride donor without undergoing structural changes.

Carbocation TypeRelative StabilityPrimary Stabilizing Factor
Methyl (CH₃⁺)Least StableN/A
Primary (RCH₂⁺)Very LowInductive Effect / Hyperconjugation (minimal)
Secondary (R₂CH⁺)ModerateInductive Effect / Hyperconjugation
Tertiary (R₃C⁺)HighInductive Effect / Hyperconjugation libretexts.org
Benzylic (C₆H₅CH₂⁺)Very HighResonance libretexts.org
Tricyclopropylmethyl Exceptionally High Orbital Overlap with Cyclopropyl Rings

Advanced Structural and Spectroscopic Characterization Research

Vibrational Spectroscopic Analysis of Tricyclopropylmethanol (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and conformational landscape of this compound. These methods measure the vibrational frequencies of bonds within the molecule, providing a unique fingerprint that can be used for identification and structural analysis.

Conformational Analysis via Vibrational Spectroscopy

The rotational freedom around the C-C and C-O bonds in this compound allows for the existence of multiple conformational isomers. Each conformer possesses a distinct potential energy and a unique set of vibrational modes. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the vibrational frequencies for different stable conformers. By comparing these calculated spectra with experimental IR and Raman data, researchers can identify the predominant conformers present under specific conditions.

Table 1: Calculated Vibrational Frequencies for Postulated Conformers of this compound (Note: This table is illustrative as specific experimental or comprehensive computational data for this compound is not readily available in published literature. The values represent typical ranges for similar functional groups.)

Vibrational ModeConformer A (Calculated Frequency, cm⁻¹)Conformer B (Calculated Frequency, cm⁻¹)
O-H Stretch~3650~3630
C-H Stretch (Cyclopropyl)3100-30003100-3000
C-O Stretch~1050~1035
Cyclopropyl (B3062369) Ring Breathing~1200~1190

In Situ Spectroscopic Monitoring of this compound Reactions

The real-time monitoring of chemical reactions involving this compound can be achieved using in situ spectroscopic techniques, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. This method allows for the continuous collection of IR spectra from a reacting mixture, providing valuable kinetic and mechanistic information.

For instance, in the synthesis of this compound, the disappearance of reactant peaks and the emergence of characteristic product peaks, such as the O-H and C-O stretching bands of the alcohol, can be tracked over time. This data enables the determination of reaction rates, the identification of any transient intermediates, and the optimization of reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, and it provides a wealth of information about the connectivity and stereochemistry of this compound and its derivatives. Both ¹H and ¹³C NMR are routinely employed.

Elucidation of Complex Spin Systems in this compound Derivatives

The proton (¹H) NMR spectrum of this compound is characterized by complex spin-spin coupling patterns arising from the interactions between protons on the cyclopropyl rings and the methine proton. The cyclopropyl protons themselves form a complex spin system due to their diastereotopic nature. Analysis of these coupling constants can provide detailed information about the relative stereochemistry of the cyclopropyl groups.

In derivatives of this compound, the introduction of additional functional groups can further complicate the spin systems. Advanced NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are often necessary to unravel these complex coupling networks and assign all proton resonances unambiguously.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative as specific experimental data for this compound is not readily available in published literature. The values are estimated based on typical chemical shifts for similar structural motifs.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methine C-H ~2.5-3.0-
Cyclopropyl C-H 0.2-1.0-
C -OH-~70-80
Cyclopropyl C H-~10-20
Cyclopropyl C H₂-~5-15

Stereochemical Assignment through Advanced NMR Techniques

The determination of the absolute and relative stereochemistry of chiral derivatives of this compound is a significant challenge that can be addressed using advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is a particularly powerful tool for this purpose. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can identify protons that are close in space, even if they are not directly bonded.

By observing NOE correlations between specific protons, the relative orientation of the cyclopropyl groups and other substituents can be determined. For chiral derivatives, the use of chiral solvating agents or chiral derivatizing agents in conjunction with NMR spectroscopy can allow for the differentiation of enantiomers and the determination of enantiomeric excess.

Chiroptical Spectroscopic Studies (Circular Dichroism, Vibrational Circular Dichroism)

Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the three-dimensional arrangement of atoms. nih.govnih.gov

The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry. nih.gov Chiroptical spectroscopy, particularly the comparison of experimental spectra with quantum chemical calculations, has become a reliable method for this purpose. nih.gov

For chiral analogues of this compound, the ECD and VCD spectra are expected to be non-zero and serve as a "fingerprint" of their absolute configuration. Enantiomers will exhibit mirror-image spectra. By calculating the theoretical ECD and VCD spectra for a specific enantiomer (e.g., the R-configuration) using methods like Density Functional Theory (DFT), and comparing it to the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. nih.gov

A powerful illustration of this is found in the study of 1,1-diarylcarbinols. The absolute configuration of two related chiral diarylmethanols was unequivocally assigned by comparing their experimental ECD spectra with those predicted by TDDFT calculations. nih.govresearchgate.net This approach has been successfully applied to a wide range of chiral molecules, including natural products and pharmaceutical agents, demonstrating its robustness. nih.govscielo.br

The following table presents illustrative experimental ECD data for two chiral diarylcarbinol analogues, demonstrating the sensitivity of the technique to subtle structural changes.

Compoundλ (nm)Δε (M⁻¹cm⁻¹)
(R)-(+)-(2-methylphenyl)(phenyl)methanol218+25.0
260-280weak positive bands
(R)-(-)-(2,6-dimethylphenyl)(phenyl)methanol225-15.0
260-280weak negative bands

ECD and VCD are not only sensitive to the absolute configuration but also to the conformational preferences of a molecule in solution. nih.gov For flexible molecules like cyclopropyl carbinols, the observed chiroptical spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. nih.gov

A compelling example of the profound impact of conformation on ECD spectra is the case of two closely related 1,1-diarylmethanols. Despite having the same absolute configuration at the carbinol center, they exhibit nearly mirror-image ECD spectra. nih.govresearchgate.net This dramatic difference was attributed to a shift in the conformational equilibrium caused by the presence of an additional methyl group, which alters the preferred spatial arrangement of the phenyl rings. nih.govresearchgate.net

This high sensitivity to conformation makes chiroptical spectroscopy a powerful tool for conformational analysis. By combining experimental measurements with computational studies that map the potential energy surface and predict the spectra for different conformers, it is possible to gain detailed insights into the solution-state structure of cyclopropyl carbinol systems.

The following table summarizes the key conformers and their calculated properties for the two illustrative diarylcarbinols, highlighting the conformational differences that lead to the observed ECD spectra.

CompoundConformerDihedral Angle (°)Relative Energy (kcal/mol)Boltzmann Population (%)
(R)-(+)-(2-methylphenyl)(phenyl)methanol1550.0075
2-650.5825
(R)-(-)-(2,6-dimethylphenyl)(phenyl)methanol1850.0095
2-851.755

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation through Computational Modeling

Solvent Effects on Reaction Pathways

The choice of solvent can profoundly influence the reaction pathways of Tricyclopropylmethanol by altering the stability of reactants, transition states, and intermediates. wikipedia.org Computational studies are crucial for elucidating these effects, which can dictate the yield and selectivity of a chemical process. researchgate.net

Solvents influence reaction rates and mechanisms primarily through polarity and specific solute-solvent interactions, such as hydrogen bonding. For reactions involving this compound, particularly those that proceed through charged intermediates or transition states (e.g., SN1-type reactions where the hydroxyl group leaves as water), solvent polarity is a critical factor. wikipedia.orglibretexts.org

Key Research Findings:

Polar Protic Solvents (e.g., water, methanol): These solvents are effective at stabilizing both cations and anions. In potential reactions of this compound that form a tricyclopropylmethyl carbocation, polar protic solvents would significantly stabilize this intermediate through dipole-dipole interactions and hydrogen bonding, thereby accelerating the reaction rate.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but less effective at solvating anions. This property can alter the nucleophilicity of anionic reagents used in reactions with this compound, thereby influencing the reaction pathway. wikipedia.orgyoutube.com

Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, reactions are less likely to proceed through charged intermediates. Pathways involving radical mechanisms or concerted steps may be favored. The lack of stabilization for polar transition states would generally lead to slower reaction rates for polar reactions. nih.gov

Computational models, such as those employing Density Functional Theory (DFT) with implicit or explicit solvent models, can quantify these effects. By calculating the energy profiles of reaction pathways in different solvents, researchers can predict how the solvent choice will steer the reaction toward the desired product. researchgate.net

Table 1: Predicted Solvent Effects on a Hypothetical SN1 Reaction of this compound
SolventSolvent TypeDielectric Constant (ε)Predicted Effect on Carbocation IntermediateExpected Relative Reaction Rate
WaterPolar Protic78.5Strong StabilizationVery Fast
Methanol (B129727)Polar Protic32.7Good StabilizationFast
AcetonitrilePolar Aprotic37.5Moderate StabilizationModerate
Tetrahydrofuran (THF)Nonpolar/Slightly Polar7.6Weak StabilizationSlow
HexaneNonpolar1.9No Significant StabilizationVery Slow

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering detailed insights into the dynamics and interactions of this compound at an atomic level. youtube.comyoutube.com

Conformational Dynamics of this compound in Solution

The three cyclopropyl (B3062369) rings attached to a central carbon give this compound a unique and sterically crowded structure. The molecule's flexibility arises from the rotation around the single bonds connecting each cyclopropyl ring to the central carbinol carbon and the rotation of the hydroxyl group. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. openochem.orgrsc.org

Detailed Research Findings:

Computational conformational analysis, analogous to studies on molecules like cyclopropyl methyl ketone uwlax.edu, would reveal that the orientation of the cyclopropyl rings is not random. The molecule likely adopts specific low-energy conformations to minimize steric hindrance between the bulky cyclopropyl groups. The interactions between the hydroxyl group and the adjacent cyclopropyl C-H bonds also influence conformational preference. In solution, the solvent molecules explicitly included in an MD simulation will further affect the conformational equilibrium by interacting with different parts of the molecule. mdpi.com

Table 2: Key Dihedral Angles and Predicted Conformational Preferences for this compound
Dihedral AngleDescriptionPredicted Low-Energy ConformationsPredicted High-Energy Conformations
H-O-C-C(ring)Rotation of the hydroxyl groupStaggered relative to C-C bondsEclipsed with a C-C bond
C(ring)-C-C(ring)-C(ring)Relative orientation of two cyclopropyl ringsStaggered arrangements to minimize steric clashEclipsed arrangements where rings are closest

Intermolecular Interactions and Aggregation Behavior

The hydroxyl group of this compound allows it to act as both a hydrogen bond donor and acceptor. This capability is the primary driver of its intermolecular interactions and aggregation behavior. MD simulations can model how multiple this compound molecules interact with each other and with solvent molecules over time.

Detailed Research Findings:

Machine Learning Applications in this compound Research

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes from large datasets, accelerating the pace of discovery. nih.govyoutube.com

Predicting Reactivity and Selectivity

ML models can be trained to predict the reactivity and selectivity of reactions involving this compound with high accuracy. arxiv.org This requires creating a dataset of known reactions for structurally similar cyclopropyl-containing alcohols. The model learns the complex, nonlinear relationships between the features of the reactants (e.g., electronic properties, steric parameters), reagents, and solvent conditions, and the resulting reaction outcome (e.g., yield, stereoselectivity). digitellinc.comchemrxiv.org

Detailed Research Findings:

For a given reaction of this compound, an ML model would take numerical representations of the molecule (molecular descriptors) as input. These descriptors can encode information about the molecule's size, shape, and electronic structure. By training on experimental data, the model can learn to predict, for instance, whether a reaction will favor a particular stereoisomer as a product. nih.gov Graph neural networks are particularly powerful for this, as they can learn directly from the molecular structure. arxiv.org

Table 3: Example of Molecular Descriptors for Training a Reactivity Prediction Model
Descriptor TypeExamplesInformation Encoded
TopologicalMolecular Weight, Wiener IndexSize and branching of the molecule
ElectronicPartial charges, Dipole moment, HOMO/LUMO energiesElectron distribution and frontier molecular orbitals
StericMolecular volume, Surface areaThree-dimensional shape and bulkiness
Quantum ChemicalBond dissociation energies, Atomic charges from DFTDetailed electronic structure and bond strengths plos.org

Accelerating Materials Discovery based on Cyclopropyl Scaffolds

Hypothetical Workflow for Materials Discovery:

Define Target Property: Identify a desired material property (e.g., high thermal stability).

Generate Virtual Library: Use a generative model to create thousands of virtual derivatives of this compound.

Predict Properties: Employ a trained ML property prediction model to screen the entire library.

Prioritize Candidates: Rank the candidates based on their predicted performance.

Synthesize and Validate: Synthesize the top-ranked candidates in the lab to verify the model's predictions.

This approach transforms materials research from a trial-and-error process to a data-driven design cycle. youtube.com

Tricyclopropylmethanol As a Synthetic Building Block and Probe

Role in Cyclopropane (B1198618) Ring Expansion and Contraction Reactions

While direct, documented examples of tricyclopropylmethanol specifically undergoing ring expansion or contraction of one of its cyclopropyl (B3062369) rings are not prevalent in readily available literature, its structure provides a platform to explore the principles governing such transformations. The chemistry of cyclopropylcarbinyl systems is rich with rearrangements, and the stability of the carbocationic intermediates plays a pivotal role.

Upon protonation of the hydroxyl group and subsequent loss of water, this compound would generate the tricyclopropylmethyl cation. This cation is known to be exceptionally stable. quora.comreddit.com The stability arises from the ability of the cyclopropyl groups to donate electron density to the cationic center through a phenomenon often described as "dancing resonance," where the C-C bonds of the cyclopropane rings, which have significant p-character, overlap with the empty p-orbital of the carbocation. reddit.com

This high degree of stabilization of the tricyclopropylmethyl cation generally disfavors rearrangements that would lead to less stable carbocations. Ring expansion of a cyclopropyl group in a cyclopropylcarbinyl cation typically proceeds through a cyclobutyl cation intermediate. Given the extraordinary stability of the tricyclopropylmethyl cation, a rearrangement to a less stable secondary or tertiary cyclobutyl cation would be energetically unfavorable.

However, under forcing conditions or with specific reagents that can trap rearranged intermediates, the potential for such reactions exists. The stability of the tricyclopropylmethyl cation is a key factor that modulates its reactivity in potential ring expansion and contraction scenarios.

Table 1: Relative Stability of Carbocations

CarbocationStabilizing FactorsRelative Stability
Tropylium (B1234903) ionAromaticity, resonanceVery High
Tricyclopropylmethyl cation "Dancing resonance" from three cyclopropyl groupsVery High
Triphenylmethyl cationResonance with three phenyl ringsHigh
tert-Butyl cationHyperconjugationModerate

This table provides a qualitative comparison of the stability of the tricyclopropylmethyl cation to other well-known carbocations. reddit.com

Applications in the Synthesis of Structurally Demanding Alkenes

One of the primary applications of this compound in synthesis is its use as a precursor to structurally unique and sterically hindered alkenes through dehydration reactions. thieme-connect.de The acid-catalyzed dehydration of this compound proceeds through the formation of the highly stable tricyclopropylmethyl cation, followed by elimination of a proton to yield (dicyclopropylmethylene)cyclopropane. thieme-connect.de

The reaction is typically carried out by treating this compound with a dehydrating agent, such as a strong acid. thieme-connect.delibretexts.orglibretexts.org The stability of the intermediate carbocation facilitates the elimination process. The resulting alkene, (dicyclopropylmethylene)cyclopropane, is a structurally demanding molecule with a unique arrangement of three-membered rings around a central double bond.

Table 2: Dehydration of this compound

ReactantReagent/ConditionsMajor ProductReference
This compoundAcid catalyst, heat(Dicyclopropylmethylene)cyclopropane thieme-connect.de

This synthetic route highlights the utility of this compound as a compact and efficient source for the construction of complex olefinic systems that would be challenging to assemble through other methods. The resulting highly substituted and strained alkene can then serve as a starting material for further functionalization.

This compound as a Substrate for Metal-Catalyzed Transformations

The cyclopropyl group is a versatile functional handle in transition metal-catalyzed reactions. nih.gov While the direct metal-catalyzed C-O bond activation of the sterically hindered hydroxyl group in this compound presents a challenge, it can serve as a substrate in reactions that proceed through intermediates where the hydroxyl group is either transformed or eliminated. uantwerpen.be

For instance, this compound has been observed as an isolated product in a ruthenium-catalyzed hydroarylation of methylenecyclopropanes, indicating its stability under certain catalytic conditions. dntb.gov.ua More broadly, cyclopropylcarbinol derivatives are known to be competent substrates in a variety of metal-catalyzed transformations. These include palladium-catalyzed cross-coupling reactions where the cyclopropyl group can act as either the nucleophilic or electrophilic partner after suitable functionalization. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net

The development of metal-catalyzed methods for the direct cross-coupling of tertiary alcohols is an ongoing area of research. In principle, this compound could be a substrate for such transformations, potentially leading to the formation of quaternary centers bearing three cyclopropyl groups and a new carbon-carbon bond. The success of such reactions would depend on overcoming the steric hindrance around the central carbon and achieving efficient oxidative addition of the C-O bond to the metal center.

Table 3: Potential Metal-Catalyzed Reactions Involving Cyclopropyl Alcohols

Reaction TypeMetal Catalyst (Example)Substrate TypeProduct Type
Suzuki-Miyaura CouplingPalladiumCyclopropylboronic acidAryl cyclopropane
Heck ReactionPalladiumAlkenyl cyclopropyl carbinolSubstituted alkene
C-O Bond ActivationNickelAryl acetateDeoxygenated product

This table illustrates the types of metal-catalyzed reactions that cyclopropyl-containing molecules can undergo, suggesting potential, though not yet explicitly documented, pathways for this compound derivatives.

Investigating Steric and Electronic Effects of Multiple Cyclopropyl Groups on Reactivity

This compound is an excellent model system for studying the cumulative steric and electronic effects of multiple cyclopropyl groups on the reactivity of a neighboring functional group.

Electronic Effects:

The most profound electronic effect is the exceptional stabilization of the adjacent carbocation, the tricyclopropylmethyl cation. quora.comreddit.com This stabilization is significantly greater than that provided by a single cyclopropyl group and is comparable to or even greater than that of the triphenylmethyl cation in some contexts. stackexchange.com This strong electron-donating ability of the three cyclopropyl groups is a result of the favorable overlap of the high p-character C-C bonds of the rings with the empty p-orbital of the carbocation. stackexchange.com This electronic effect dramatically influences the rates of reactions that proceed through a carbocationic intermediate, such as SN1-type substitutions and E1 eliminations. For example, the solvolysis of esters derived from this compound would be expected to be extremely rapid due to the stability of the departing carbocation. stackexchange.com

Steric Effects:

The three bulky cyclopropyl groups create significant steric hindrance around the central carbon and the hydroxyl group. quora.comresearchgate.net This steric crowding can influence reactivity in several ways:

Shielding of the reaction center: The bulky nature of the tricyclopropylmethyl group can hinder the approach of nucleophiles or other reagents to the hydroxyl group or the central carbon. youtube.com This can slow down the rates of bimolecular reactions (SN2 or E2).

Influence on conformational preferences: The steric interactions between the three cyclopropyl rings will dictate the preferred conformations of the molecule, which can in turn affect the stereochemical outcome of reactions.

Relief of steric strain: In reactions where the tricyclopropylmethyl group is eliminated or undergoes rearrangement, the relief of steric strain can be a significant driving force.

The interplay of these powerful electronic stabilizing effects and significant steric hindrance makes this compound a compelling substrate for mechanistic studies, allowing for the dissection of these often-competing factors in determining chemical reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for tricyclopropylmethanol, and what factors critically influence reaction yield?

  • Methodological Answer : this compound synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of cyclopropane derivatives. Key factors include solvent polarity (e.g., tetrahydrofuran or dichloromethane), temperature control (0–25°C), and catalysts like Grubbs’ or Wilkinson’s catalysts. Yield optimization requires monitoring steric hindrance from cyclopropyl groups and stabilizing intermediates via low-temperature quenching .

Q. How is this compound structurally characterized to confirm purity and molecular identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while Mass Spectrometry (MS) confirms molecular weight. Elemental analysis (C, H, O percentages) validates stoichiometry. For example, cyclopropyl proton signals in ¹H NMR appear as distinct multiplets at δ 0.5–1.5 ppm, and MS should show a molecular ion peak matching the theoretical mass .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves (tested for breakthrough time) and fume hoods to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizers. Spill management requires inert absorbents (vermiculite) and ethanol rinsing. Toxicity data gaps necessitate referencing analogous alcohols (e.g., triphenylmethanol) for hazard predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Conduct systematic literature reviews using databases (SciFinder, Reaxys) with search terms like "this compound solubility" or "thermal stability." Triangulate data via experimental replication under controlled conditions (e.g., DSC for melting point, HPLC for purity). Discrepancies may arise from impurities or solvent polarity effects, requiring validation through peer-reviewed replication .

Q. What computational methods are suitable for modeling this compound’s conformational stability and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles and strain energies in cyclopropyl groups. Molecular dynamics simulations assess solvent interactions. Compare results with crystallographic data (if available) or NMR-derived coupling constants to validate torsional strain models .

Q. How can reaction conditions be optimized to mitigate byproducts in this compound synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst loading (0.5–5 mol%), solvent (polar vs. nonpolar), and reaction time (12–48 hrs). Analyze byproducts via GC-MS and optimize using response surface methodology. For example, excess cyclopropanation reagents may require scavengers like molecular sieves to trap water .

Q. What strategies address this compound’s instability under acidic or oxidative conditions?

  • Methodological Answer : Introduce stabilizing additives (e.g., BHT antioxidants) or buffer systems (pH 6–8). Test degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Encapsulation in cyclodextrins or liposomes can enhance shelf-life .

Q. What gaps exist in the current understanding of this compound’s biological or environmental interactions?

  • Methodological Answer : Prioritize ecotoxicology assays (e.g., Daphnia magna acute toxicity) and biodegradation studies (OECD 301F). For biological activity, screen against enzyme targets (e.g., cytochrome P450) using in vitro assays. Cross-reference data from structurally similar compounds (e.g., triphenylmethanol) to infer mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.